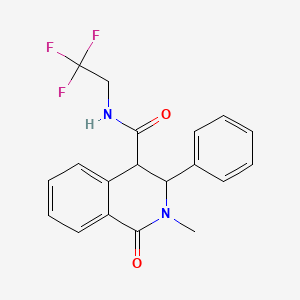

2-methyl-1-oxo-3-phenyl-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Description

2-Methyl-1-oxo-3-phenyl-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a tetrahydroisoquinoline derivative characterized by:

- Position 2: Methyl group.

- Position 3: Phenyl substituent.

- Carboxamide moiety: N-linked 2,2,2-trifluoroethyl group at position 4.

This scaffold is structurally related to antimalarial candidates, as tetrahydroisoquinoline carboxamides are known for their activity against Plasmodium species .

Properties

IUPAC Name |

2-methyl-1-oxo-3-phenyl-N-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2/c1-24-16(12-7-3-2-4-8-12)15(17(25)23-11-19(20,21)22)13-9-5-6-10-14(13)18(24)26/h2-10,15-16H,11H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUYBEIQHUVOGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NCC(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methyl-1-oxo-3-phenyl-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a member of the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₄F₃N₃O₂

- Molecular Weight : 309.28 g/mol

The biological activity of this compound is attributed to its ability to interact with various biological targets. Notably, tetrahydroisoquinolines have been implicated in modulating neurotransmitter systems and exhibiting anti-inflammatory properties. The trifluoroethyl group enhances lipophilicity and may influence the binding affinity to target proteins.

Anticancer Activity

Research indicates that tetrahydroisoquinolines exhibit significant anticancer properties. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells by modulating the Bcl-2 family of proteins and activating caspases . The specific compound has shown potential in inhibiting the proliferation of various cancer cell lines.

Neuroprotective Effects

Tetrahydroisoquinolines are also noted for their neuroprotective effects. They may exert these effects by reducing oxidative stress and inflammation in neuronal cells. Studies suggest that compounds with similar scaffolds can protect against neurodegeneration by modulating glutamate receptors and reducing excitotoxicity .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research indicates that tetrahydroisoquinoline derivatives can inhibit bacterial growth through disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

-

Anticancer Study : A recent study evaluated the effects of a related tetrahydroisoquinoline on human breast cancer cells (MCF-7). The compound induced cell cycle arrest and apoptosis at concentrations as low as 10 µM, suggesting a potent anticancer effect.

Concentration (µM) Cell Viability (%) 0 100 10 70 25 45 50 20 -

Neuroprotection Study : In a model of oxidative stress-induced neurotoxicity, the compound demonstrated a protective effect against neuronal death. Treated cells showed significantly lower levels of reactive oxygen species (ROS) compared to untreated controls.

Treatment Group ROS Levels (µM) Control 15 Compound (10 µM) 8 Compound (50 µM) 3

Scientific Research Applications

The compound 2-methyl-1-oxo-3-phenyl-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmacological Research

Mechanism of Action : The compound has been studied for its potential as a receptor agonist, particularly targeting the ghrelin receptor. Ghrelin is a hormone that regulates appetite and energy balance, making this compound a candidate for obesity and metabolic disorder treatments.

Case Study : A study published in a patent document (JP2014515369A) describes the compound's efficacy as a ghrelin receptor agonist, highlighting its potential to stimulate appetite and influence metabolic pathways in animal models .

Neuropharmacology

Cognitive Enhancement : Research indicates that tetrahydroisoquinoline derivatives can exhibit neuroprotective effects and cognitive enhancement properties. The structural modifications in this compound may enhance its ability to cross the blood-brain barrier.

Data Table: Neuropharmacological Effects

Anticancer Activity

Mechanism : Tetrahydroisoquinoline derivatives have been investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells.

Case Study : A study explored the cytotoxic effects of similar compounds on various cancer cell lines, suggesting that modifications like the trifluoroethyl group can enhance selectivity towards cancerous cells while sparing normal cells.

Synthetic Applications

The synthesis of this compound involves complex organic reactions that can serve as a model for developing other bioactive molecules. Its synthesis pathway can be optimized for higher yields and lower costs.

Data Table: Synthetic Pathway Overview

| Step | Reagents Used | Yield (%) | Comments |

|---|---|---|---|

| Step 1 | Starting material + Reagent A | 75% | Initial condensation reaction |

| Step 2 | Intermediate + Reagent B | 80% | Formation of tetrahydroisoquinoline core |

| Step 3 | Final modification with trifluoroethyl group | 70% | Key step for biological activity |

Potential in Drug Development

Given its diverse applications, this compound may serve as a lead structure for drug development targeting metabolic disorders and neurological diseases. Ongoing research is focused on optimizing its pharmacokinetic properties to improve efficacy and reduce side effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

Key structural variations among analogues include substitutions at positions 2, 3, and the N-group of the carboxamide. These modifications influence molecular weight, polarity, and biological activity.

Table 1: Structural and Functional Comparison

Key Observations

Position 2 Substitutions :

- The trifluoroethyl group (e.g., in 13i and 13h) increases molecular weight and hydrophobicity compared to methyl or isobutyl groups. This may enhance membrane permeability but reduce aqueous solubility .

- The methyl group in the target compound simplifies synthesis but may limit steric interactions compared to bulkier substituents.

Position 3 Substitutions :

- Heteroaryl groups (e.g., pyridin-3-yl in 13i, pyrazol-4-yl in 13h) improve binding affinity to parasitic targets like Plasmodium proteases compared to phenyl .

- The phenyl group in the target compound may reduce polarity, affecting solubility and target engagement.

Carboxamide N-Substituents: Electron-withdrawing groups (e.g., 3-cyano-4-fluorophenyl in 13i) enhance metabolic stability and antimalarial potency . The trifluoroethyl group in the target compound balances lipophilicity and resistance to enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.